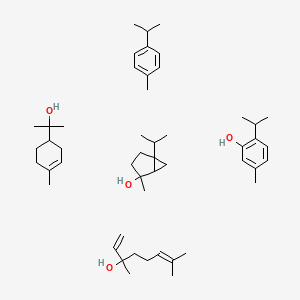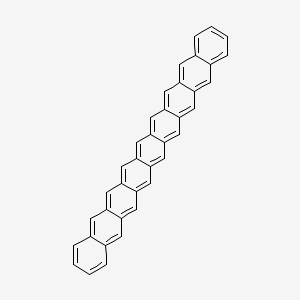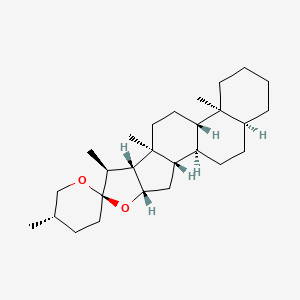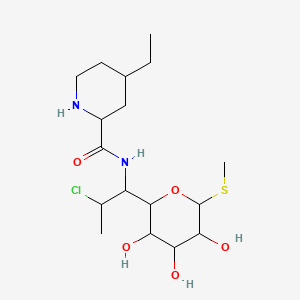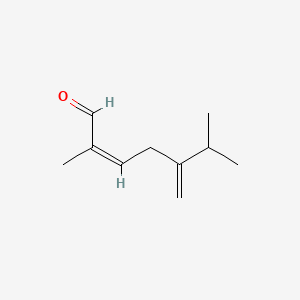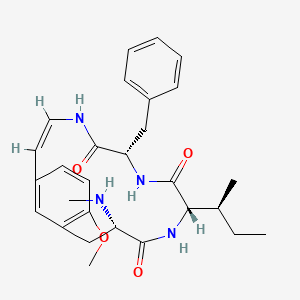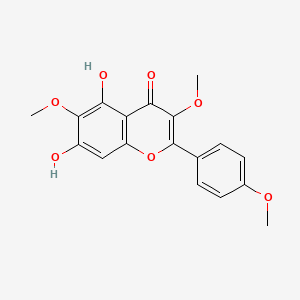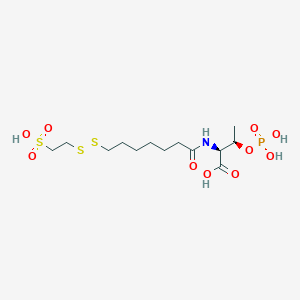
CoM-S-S-CoB
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CoM-S-S-CoB is an organic disulfide and a S-substituted coenzyme M. It derives from an O-phospho-L-threonine. It is a conjugate acid of a this compound(4-).
Aplicaciones Científicas De Investigación
Country of Origin Effects on Brand Equity :
- Moradi and Zarei (2012) investigated the influence of the country of brand (COB) and country of manufacture (COM) on brand equity formation among Iranian consumers. They found that COB has a significant effect on brand loyalty (Moradi & Zarei, 2012).
- Mostafa (2015) explored the effects of COB and COM on overall brand equity. The study showed that both COB and COM significantly affect consumer-based brand equity, with COM having a lesser effect (Mostafa, 2015).
Product-Specific Country of Origin Impact :
- Pamungkas and Salehudin (2022) focused on the Product-Specific Industry image from COB and COM on consumer perceived quality of a bi-national product. They found significant influence of COM and COB on consumers' perceived quality (Pamungkas & Salehudin, 2022).
Mechanism of Methane Formation in Methyl-Coenzyme M Reductase :
- Pelmenschikov et al. (2002) investigated the mechanism of methane formation in methyl-coenzyme M reductase (MCR), which involved a significant role of CoB and CoM coenzymes. This study provides a detailed theoretical analysis of the chemical process involved in methanogenesis (Pelmenschikov et al., 2002).
Thermal Characteristics of Chip on Metal Package :
- Maeng and Ko (2015) studied the thermal characteristics of chip on board (COB) and chip on metal (COM) packages. This research is crucial for understanding the thermal management in electronics (Maeng & Ko, 2015).
Propiedades
Fórmula molecular |
C13H26NO10PS3 |
|---|---|
Peso molecular |
483.5 g/mol |
Nombre IUPAC |
(2S,3R)-3-phosphonooxy-2-[7-(2-sulfoethyldisulfanyl)heptanoylamino]butanoic acid |
InChI |
InChI=1S/C13H26NO10PS3/c1-10(24-25(18,19)20)12(13(16)17)14-11(15)6-4-2-3-5-7-26-27-8-9-28(21,22)23/h10,12H,2-9H2,1H3,(H,14,15)(H,16,17)(H2,18,19,20)(H,21,22,23)/t10-,12+/m1/s1 |
Clave InChI |
OBGQLHXSMIBYLN-PWSUYJOCSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)O)NC(=O)CCCCCCSSCCS(=O)(=O)O)OP(=O)(O)O |
SMILES |
CC(C(C(=O)O)NC(=O)CCCCCCSSCCS(=O)(=O)O)OP(=O)(O)O |
SMILES canónico |
CC(C(C(=O)O)NC(=O)CCCCCCSSCCS(=O)(=O)O)OP(=O)(O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



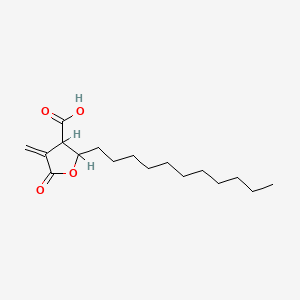
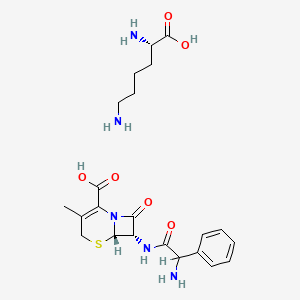
![N,2-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furancarboxamide](/img/structure/B1237335.png)
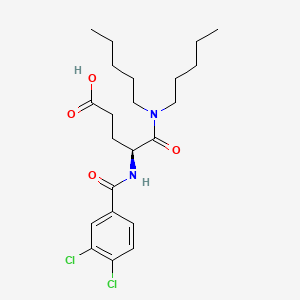
![(7R)-4-carbamoyl-6-hydroxy-2-methyl-7-[(2-sulfamoylacetyl)amino]-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyridine-7-carboxylic acid](/img/structure/B1237337.png)
